molecular formula C19H23ClN4O3S B2665583 N-(3-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923222-17-7

N-(3-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2665583
CAS No.: 923222-17-7
M. Wt: 422.93
InChI Key: YXTGKQQTYZOZSW-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 3-chlorophenyl group, a sulfanyl-linked imidazole ring substituted with a cyclopentylcarbamoyl-methyl moiety, and a hydroxymethyl group at position 5 of the imidazole. Its design integrates pharmacophores known for bioactivity, including the chlorophenyl group (common in antimicrobial agents) and the imidazole core (a scaffold in enzyme inhibitors and antitumor agents) . The hydroxymethyl group may enhance solubility, while the cyclopentylcarbamoyl substituent could influence target binding via steric or hydrogen-bonding interactions.

Properties

IUPAC Name

2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-13-4-3-7-15(8-13)23-18(27)12-28-19-21-9-16(11-25)24(19)10-17(26)22-14-5-1-2-6-14/h3-4,7-9,14,25H,1-2,5-6,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTGKQQTYZOZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the chlorophenyl group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include cyclopentyl isocyanate, chlorophenyl acetic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs are defined by shared motifs:

  • Chlorophenyl-acetamide backbone : Critical for interactions with hydrophobic binding pockets in biological targets .
  • Imidazole ring : Modifications at positions 1, 2, and 5 dictate electronic and steric properties.

Key comparisons :

Compound Name Substituents (Imidazole Position) Chlorophenyl Position Notable Functional Groups Reference
Target Compound 1: Cyclopentylcarbamoyl-methyl; 5: Hydroxymethyl 3- Sulfanyl, hydroxymethyl -
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide 1: Methyl; 5: Nitro 2- Nitro, methyl
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide N/A (pyrazolone core) 3,4- Dichlorophenyl, pyrazolone
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 1: Methyl; 4: Phenylsulfonyl-methyl 2- Phenylsulfonyl, nitro
  • Hydroxymethyl groups (target compound) improve hydrophilicity, likely enhancing aqueous solubility compared to nitro- or phenylsulfonyl-substituted analogs . Cyclopentylcarbamoyl vs. methyl/phenylsulfonyl: The former introduces a bulky, hydrogen-bond-capable group, which may improve selectivity for targets with deep hydrophobic pockets .
Spectroscopic and Physicochemical Properties
  • NMR Analysis : In analogs like , chemical shift differences in regions A (positions 39–44) and B (29–36) correlate with substituent electronic effects. The target compound’s hydroxymethyl group is expected to deshield nearby protons in region A, distinct from nitro-substituted analogs .
  • Solubility : The hydroxymethyl group likely increases solubility (logP ~2.5 estimated) compared to nitro-substituted (logP ~3.8) or phenylsulfonyl analogs (logP ~4.2) .

Biological Activity

N-(3-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a chlorophenyl moiety, an imidazole ring, and a sulfanyl group, which contribute to its biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H23ClN4O3S
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 923222-17-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions, inhibiting enzymes that require these ions for activity. This is particularly relevant in the context of various metabolic pathways.
  • Protein Interaction : The chlorophenyl group may engage with hydrophobic pockets in proteins, potentially altering their function and leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Research has shown that related imidazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Bacterial Inhibition : Preliminary data indicate that the presence of the imidazole ring contributes to antimicrobial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that related compounds inhibited tumor growth in murine models through caspase activation.
Study 2Showed antimicrobial efficacy against gram-positive and gram-negative bacteria, suggesting broad-spectrum activity.
Study 3Explored the synthesis and characterization of the compound, confirming its stability and potential for further development.

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